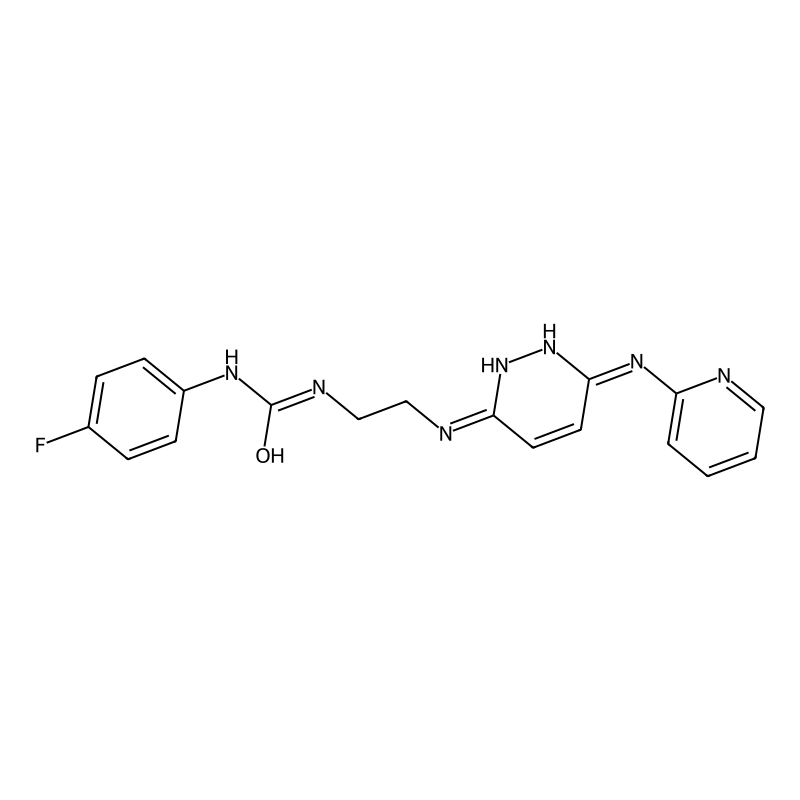

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a small-molecule compound recognized for its role as a selective inhibitor of certain tyrosine kinases, including c-Met and various vascular endothelial growth factor receptors (VEGFRs). These enzymes are crucial in processes such as cell signaling and tumor angiogenesis, making this compound a significant focus in cancer research. The chemical formula is , with a molecular weight of 423.43 g/mol. It appears as a pale yellow solid, soluble in dimethyl sulfoxide and slightly soluble in water, with a melting point of approximately 230-236°C.

The biological activity of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has been extensively studied in preclinical models. It demonstrates potent anti-tumor effects, particularly against non-small-cell lung cancer and hepatocellular carcinoma. The mechanism of action involves the inhibition of angiogenesis by blocking the c-Met and VEGFR pathways, which are essential for tumor blood supply and growth. Studies have shown that treatment with this compound can significantly reduce tumor size and prevent metastasis in animal models .

The synthesis of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves several key steps:

- Condensation Reaction: The starting material, 1-(4-fluorophenyl)-3-(2-hydroxyethyl)urea, is reacted with 3,6-diamino-2-(2-pyridyl)pyridazine.

- Reduction: Sodium cyanoborohydride is used to reduce intermediate compounds formed during the condensation.

- Purification: The final product is purified using column chromatography.

- Characterization: Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has potential applications in:

- Cancer Therapy: Targeting tyrosine kinases involved in tumor growth.

- Research: As a tool compound for studying kinase signaling pathways.

The compound's ability to inhibit angiogenesis makes it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Interaction studies have focused on understanding how 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea binds to its target kinases. These studies typically involve:

- Binding Affinity Assays: Measuring how effectively the compound binds to c-Met and VEGFRs.

- Cell Proliferation Assays: Evaluating the impact on cancer cell lines expressing these kinases.

Results indicate that this compound has a high binding affinity for its targets, leading to effective inhibition of kinase activity and subsequent anti-tumor effects .

Several compounds share structural or functional similarities with 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxyphenyl)-cyclopropyl]-urea | Contains bromine instead of fluorine | Tyrosine kinase inhibitor | Cyclopropane ring enhances stability |

| 4-[1-[6-(4-fluorophenyl)-4-(trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]ethyl]benzenesulfonamide | Sulfonamide moiety present | Anti-cancer activity | Different mechanism targeting sulfonamide pathways |

| 1-[5-Chloro-pyridin-2-yloxy]-3-{6-[dimethylaminomethyl]-pyrazin}-urea | Contains chlorine and dimethylaminomethyl groups | Anti-tumor effects | Different substituents affect solubility |

These comparisons illustrate that while there are similar compounds targeting tyrosine kinases, the specific structural features of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea confer unique properties that may enhance its efficacy in specific cancer types .